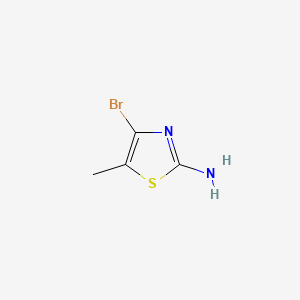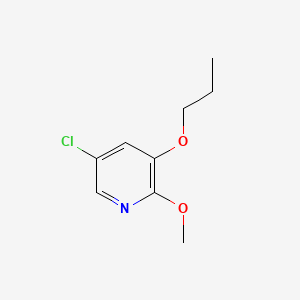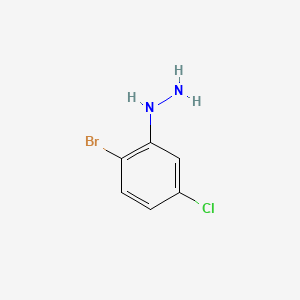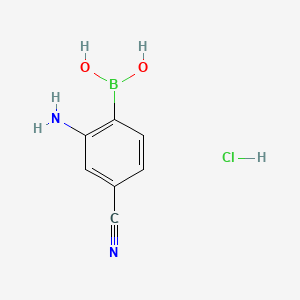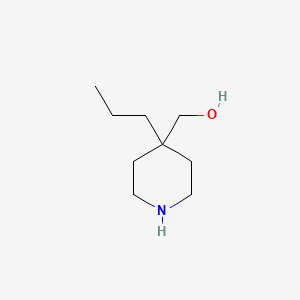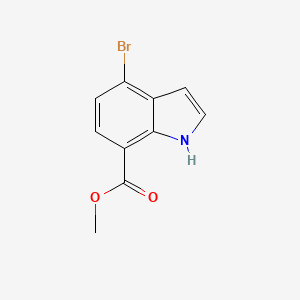![molecular formula C25H22K4N4O11 B581033 N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl CAS No. 123330-70-1](/img/new.no-structure.jpg)
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) is a complex organic compound characterized by its unique structure and functional groups. This compound is notable for its diazoacetyl group, which imparts significant reactivity, making it valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) typically involves multiple steps. The process begins with the preparation of the bis(carboxymethyl)amino precursor, followed by the introduction of the diazoacetyl group through diazo transfer reactions. The final steps involve the coupling of the phenoxy and ethoxy groups under controlled conditions to ensure the integrity of the diazoacetyl functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and reproducibility. The reaction conditions are optimized for yield and purity, often involving high-pressure and temperature-controlled environments to facilitate the complex multi-step synthesis.
化学反应分析
Types of Reactions
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) undergoes various chemical reactions, including:
Oxidation: The diazoacetyl group can be oxidized to form different products.
Reduction: Reduction reactions can modify the diazoacetyl group, leading to the formation of amines or other derivatives.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazoacetyl group can yield carboxylic acids, while reduction can produce amines.
科学研究应用
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) has diverse applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive diazoacetyl group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) involves its diazoacetyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, affecting their function and activity. The compound’s molecular targets include amino acid residues in proteins, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
- N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)
- N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)amino}acetic acid pentaammoniate
Uniqueness
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) is unique due to its diazoacetyl group, which imparts significant reactivity and versatility in chemical and biological applications. This distinguishes it from similar compounds that may lack this functional group or have different substituents affecting their reactivity and applications.
属性
CAS 编号 |
123330-70-1 |
|---|---|
分子式 |
C25H22K4N4O11 |
分子量 |
710.861 |
IUPAC 名称 |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C25H26N4O11.4K/c1-15-2-4-17(28(11-22(31)32)12-23(33)34)20(8-15)39-6-7-40-21-9-16(19(30)10-27-26)3-5-18(21)29(13-24(35)36)14-25(37)38;;;;/h2-5,8-10H,6-7,11-14H2,1H3,(H,31,32)(H,33,34)(H,35,36)(H,37,38);;;;/q;4*+1/p-4 |
InChI 键 |
RRPMTWVLHKNCAV-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
同义词 |
Potassium 2,2’-((2-(2-(2-(bis(Carboxylatomethyl)amino)-5-(2-diazoacetyl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



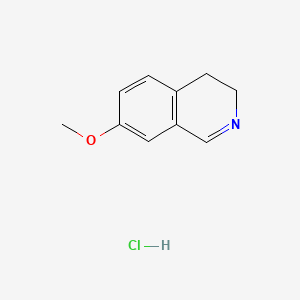
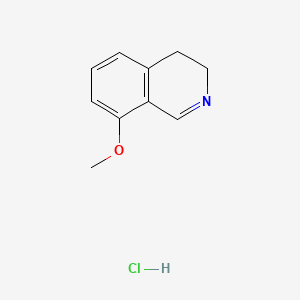
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
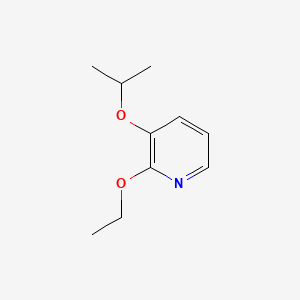
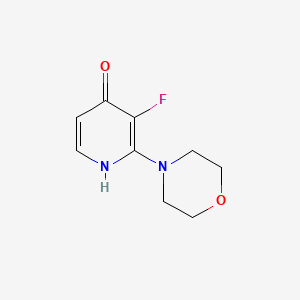
![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
